molecular formula C24H25N3O5S2 B2400647 N-(3-(5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851782-25-7

N-(3-(5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2400647
CAS No.: 851782-25-7
M. Wt: 499.6
InChI Key: FATVDJBVQIZQTA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule, likely used in the field of medicinal chemistry or pharmacology. It contains several functional groups, including a methoxyphenyl group, a tosyl group, and a pyrazol group .


Chemical Reactions Analysis

The chemical reactivity of such a molecule would likely be influenced by its functional groups. For instance, the methoxyphenyl and tosyl groups might be sites of electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its functional groups and overall structure .

Properties

IUPAC Name

N-[3-[3-(4-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-17-7-13-22(14-8-17)34(30,31)27-24(18-9-11-21(32-2)12-10-18)16-23(25-27)19-5-4-6-20(15-19)26-33(3,28)29/h4-15,24,26H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATVDJBVQIZQTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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